2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one

Catalog No.
S15669232
CAS No.
M.F
C15H11NO5
M. Wt
285.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chrom...

Product Name

2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one

IUPAC Name

2-amino-5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

InChI

InChI=1S/C15H11NO5/c16-15-12(7-1-3-8(17)4-2-7)14(20)13-10(19)5-9(18)6-11(13)21-15/h1-6,17-19H,16H2

InChI Key

SFPJFNWIYXKUIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(OC3=CC(=CC(=C3C2=O)O)O)N)O

2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one is a complex organic compound belonging to the chromene family, characterized by a chromene backbone with various functional groups. Its structure includes an amino group, two hydroxy groups, and a phenyl group substituted at the 3-position of the chromene ring. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The chromene structure is significant in organic chemistry due to its presence in many natural products and synthetic compounds. The specific substitutions on the chromene ring can influence the compound's reactivity and biological properties, making it an interesting subject for research.

The chemical reactivity of 2-amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one can be explored through various reactions typical of chromenes:

  • Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones, forming more complex derivatives.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The hydroxy groups may be involved in reduction reactions, which can modify their oxidation states.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.

Research indicates that compounds related to 2-amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one exhibit a range of biological activities:

  • Antioxidant Activity: The presence of multiple hydroxy groups contributes to significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties: Studies have shown that similar chromene derivatives possess antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects: Some derivatives have demonstrated potential anti-inflammatory effects, making them candidates for treating inflammatory diseases.

These biological activities highlight the importance of this compound in pharmaceutical research and development.

Several synthetic approaches have been developed for the preparation of 2-amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one:

  • One-Pot Multicomponent Reactions: Efficient synthesis methods involve one-pot reactions combining salicylaldehyde, malononitrile, and various nucleophiles under mild conditions. This approach minimizes byproducts and maximizes yield .
  • Microwave-Assisted Synthesis: Microwave irradiation has been employed to enhance reaction rates and yields in synthesizing chromene derivatives .
  • Catalyst-Mediated Reactions: Various catalysts such as potassium carbonate and magnesium oxide have been utilized to facilitate the synthesis of 2-amino-4H-chromenes with good yields .

These methods emphasize efficiency and environmental friendliness in synthesizing complex organic molecules.

2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one has several potential applications:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development targeting oxidative stress-related diseases.
  • Natural Products Chemistry: It can be used as a precursor for synthesizing natural products with therapeutic properties.
  • Agricultural Chemicals: Its antimicrobial properties suggest possible applications in developing agrochemicals.

These applications underscore the compound's versatility in various fields.

Interaction studies involving 2-amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding the mechanism of action of this compound and its derivatives:

  • Enzyme Inhibition Studies: Research has shown that certain chromene derivatives can inhibit specific enzymes involved in disease pathways.
  • Receptor Binding Studies: Investigations into how these compounds interact with various receptors can provide insights into their pharmacological effects.

Such studies are vital for elucidating the therapeutic potential of this compound.

Several compounds share structural similarities with 2-amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Amino-4H-chromeneBasic chromene structure with an amino groupExhibits significant antioxidant activity
5-HydroxyflavoneFlavonoid structure with a hydroxyl groupKnown for anti-inflammatory properties
7-HydroxycoumarinCoumarin derivative with a hydroxyl groupDisplays anticoagulant activity
3-HydroxyflavoneFlavonoid structure with a hydroxyl groupAntimicrobial activity against specific pathogens

The uniqueness of 2-amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one lies in its specific substitution pattern that enhances its biological activity compared to other similar compounds.

This detailed overview highlights the significance of 2-amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one in chemical research and its potential applications across various fields.

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

285.06372245 g/mol

Monoisotopic Mass

285.06372245 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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